molecular formula C9H11N3O3 B1437423 Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 1049118-96-8

Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No. B1437423
M. Wt: 209.2 g/mol
InChI Key: WZBLIJKCDXMWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the linear formula C8H9O3N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C2=CC(C(O)=O)=NN2CCN1C and the InChI string 1S/C8H9N3O3/c1-10-2-3-11-6(7(10)12)4-5(9-11)8(13)14/h4H,2-3H2,1H3,(H,13,14) .

Scientific Research Applications

Synthesis and Anticancer Activity Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate has been synthesized and explored in various studies, demonstrating significant applications, primarily in the field of medicinal chemistry. For instance, it's used in the synthesis of pyrazolopyrimidines, which are studied for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer and anti-inflammatory properties. Particularly, compounds synthesized from similar structures have shown promising results in inhibiting the growth of certain cancer cell lines like HCT-116 and MCF-7 (Rahmouni et al., 2016). Another study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles from aminopyrazole, showcasing the structural diversity and potential biological significance of these compounds (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Potential Additionally, derivatives of pyrimidine linked with pyrazole structures have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds have been tested against various microorganisms, demonstrating their relevance in addressing microbial resistance and controlling agricultural pests (Deohate & Palaspagar, 2020).

Biocidal Properties The biocidal properties of similar structures have also been noted, with certain compounds revealing excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the potential use of these compounds in developing new antimicrobial agents (Youssef et al., 2011).

Safety And Hazards

This compound is classified as a combustible solid . It’s important to handle it with care to prevent any safety risks. The flash point is not applicable .

properties

IUPAC Name

methyl 2-(5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-8(13)4-6-5-12-7(2-3-10-12)11-9(6)14/h2-3,6H,4-5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBLIJKCDXMWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C(=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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